N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of the Acetamide Linkage: The final step involves coupling the tetrazole and fluorophenyl intermediates with an acetamide linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
- N-(2-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Uniqueness
N-(2-FLUOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c1-24-12-8-6-11(7-9-12)22-16(19-20-21-22)25-10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJBAQOCYTHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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